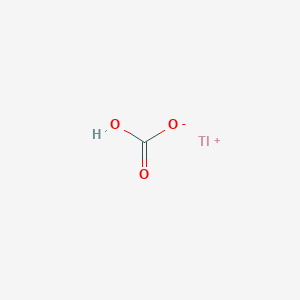
hydrogen carbonate;thallium(1+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrogen carbonate; thallium(1+) is a chemical compound with the formula CHO3Tl. It is also known as thallium(I) hydrogen carbonate. Thallium is a post-transition metal with the symbol Tl and atomic number 81. Thallium compounds are known for their toxicity and have been used in various industrial applications.
准备方法
Hydrogen carbonate; thallium(1+) can be synthesized through the reaction of thallium(I) hydroxide with carbon dioxide
化学反应分析
Hydrogen carbonate; thallium(1+) undergoes several types of chemical reactions, including:
Oxidation: Thallium(I) can be oxidized to thallium(III) in the presence of strong oxidizing agents.
Reduction: Thallium(III) can be reduced back to thallium(I) using reducing agents.
Substitution: Thallium(I) can react with halogens to form thallium halides.
Decomposition: Thallium(I) hydrogen carbonate decomposes upon heating to form thallium carbonate, water, and carbon dioxide.
Common reagents used in these reactions include halogens (chlorine, bromine, iodine), oxidizing agents (such as nitric acid), and reducing agents (such as sulfur dioxide).
科学研究应用
Hydrogen carbonate; thallium(1+) has several scientific research applications:
Chemistry: It is used in the study of thallium chemistry and its interactions with other elements and compounds.
Biology: Thallium compounds are used as probes to emulate the biological functions of alkali earth metal ions.
Medicine: Thallium compounds are utilized in cardiovascular imaging to detect heart diseases and in various cancer detections.
Industry: Thallium is used in the manufacturing of low-melting special glasses, photocells, and high-temperature superconductor materials.
作用机制
The mechanism of action of hydrogen carbonate; thallium(1+) involves its interaction with biological molecules. Thallium ions can mimic potassium ions and interfere with potassium-dependent processes in cells. This leads to the disruption of cellular functions and can cause toxicity. Thallium primarily exerts cellular toxicity through mitochondria-mediated oxidative stress and endoplasmic reticulum stress.
相似化合物的比较
Hydrogen carbonate; thallium(1+) can be compared with other thallium compounds such as thallium(I) sulfate and thallium(I) chloride. While all these compounds contain thallium in the +1 oxidation state, their chemical properties and applications differ. For example, thallium(I) sulfate is highly toxic and was historically used as a rodenticide, whereas thallium(I) chloride is used in the synthesis of other thallium compounds.
Similar compounds include:
- Thallium(I) sulfate (Tl2SO4)
- Thallium(I) chloride (TlCl)
- Thallium(I) bromide (TlBr)
Each of these compounds has unique properties and applications, making hydrogen carbonate; thallium(1+) distinct in its own right.
属性
CAS 编号 |
65975-01-1 |
|---|---|
分子式 |
CHO3Tl |
分子量 |
265.40 g/mol |
IUPAC 名称 |
hydrogen carbonate;thallium(1+) |
InChI |
InChI=1S/CH2O3.Tl/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1 |
InChI 键 |
WEPAFRZQNHIYDM-UHFFFAOYSA-M |
规范 SMILES |
C(=O)(O)[O-].[Tl+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


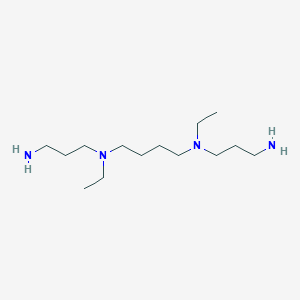
![(9S,10R,11S,13S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14083510.png)



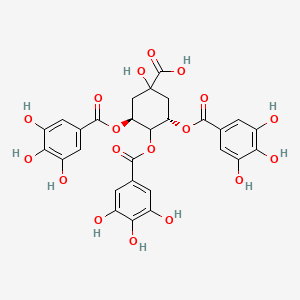
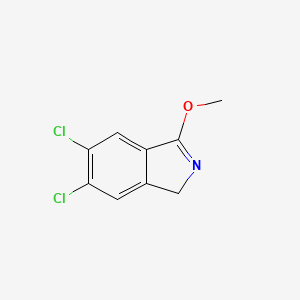
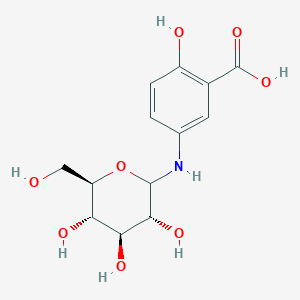
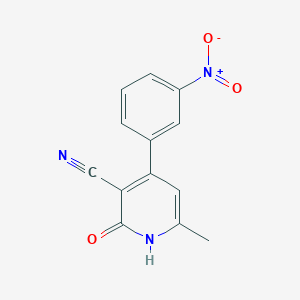
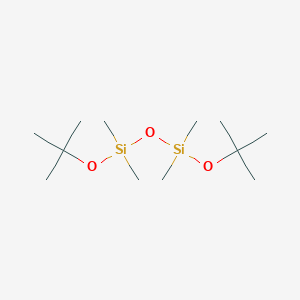
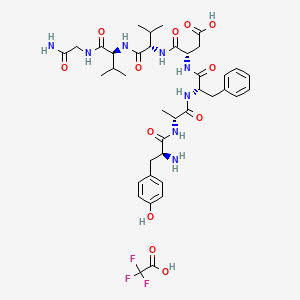
![3-((R)-1-(cyanomethyl)piperidin-3-yl)-1-ethyl-1-((R)-1-(3-(8-methoxyimidazo[1,2-a]pyrazin-6-yl)phenyl)ethyl)urea](/img/structure/B14083558.png)
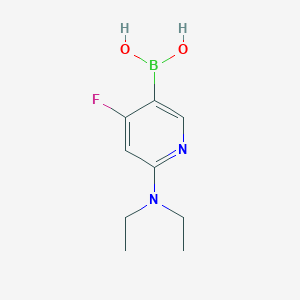
![2-(Morpholin-4-YL)-6H-pyrido[4,3-D]pyrimidin-5-one](/img/structure/B14083573.png)
